molecular formula C23H23NO2 B3755803 N-(2-butoxyphenyl)-4-biphenylcarboxamide

N-(2-butoxyphenyl)-4-biphenylcarboxamide

Cat. No.: B3755803
M. Wt: 345.4 g/mol
InChI Key: CPVYAZKHRUHVIU-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-4-biphenylcarboxamide is a biphenyl-derived carboxamide compound characterized by a 4-biphenylcarboxamide core substituted with a 2-butoxyphenyl group. The butoxy side chain (C₄H₉O) introduces lipophilicity, which may enhance membrane permeability and adsorption properties.

Properties

IUPAC Name

N-(2-butoxyphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-2-3-17-26-22-12-8-7-11-21(22)24-23(25)20-15-13-19(14-16-20)18-9-5-4-6-10-18/h4-16H,2-3,17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVYAZKHRUHVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-butoxyphenyl)-4-biphenylcarboxamide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and functional applications.

Structural and Functional Analogues

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
This compound 2-butoxyphenyl C₂₃H₂₃NO₂ Hypothesized: High lipophilicity, potential corrosion inhibition or bioactivity (inferred from analogs)
N-(4-Acetylphenyl)-4-biphenylcarboxamide 4-acetylphenyl C₂₁H₁₇NO₂ Increased polarity (acetyl group); potential pharmaceutical intermediate
N-(3-Ethynylphenyl)-4-biphenylcarboxamide 3-ethynylphenyl C₂₁H₁₅NO Ethynyl group enables click chemistry; possible use in polymer or probe synthesis
N-(2-phenoxyphenyl)-4-biphenylcarboxamide 2-phenoxyphenyl C₂₅H₁₉NO₂ Phenoxy group enhances steric bulk; may influence binding affinity in drug design
N-[2-(2-hydroxyethoxy)ethyl]-4-biphenylcarboxamide 2-(2-hydroxyethoxy)ethyl C₁₇H₁₉NO₃ Hydrophilic side chain improves solubility; potential for aqueous formulations
N-(2,3,4-tri-O-acetyl β-L-fucopyranosyl)-4-biphenylcarboxamide Sugar-modified (fucopyranosyl) Complex Glycosylation enhances biocompatibility; possible prodrug or targeting applications

Key Comparative Insights

  • Lipophilicity and Adsorption : The butoxyphenyl substituent in the target compound confers higher lipophilicity compared to acetylphenyl (polar) or hydroxyethoxyethyl (hydrophilic) analogs. This property aligns with findings for IL2 (1,3-dibutyl-2-(2-butoxyphenyl)-imidazole iodide), where longer alkyl chains improved corrosion inhibition efficiency via stronger adsorption on metal surfaces .
  • Bioactivity: Thiazolidinone-linked biphenylcarboxamides (e.g., N-[5-(arylidene)-2-aryl-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide) exhibit anti-inflammatory activity at 10 mg/kg, suggesting that the biphenylcarboxamide core is pharmacologically active. The butoxyphenyl group may enhance bioavailability but could require optimization to avoid metabolic instability .
  • Synthetic Flexibility : Ethynyl- and acetyl-substituted derivatives (–5) demonstrate the scaffold’s adaptability for click chemistry or further functionalization, whereas the target compound’s butoxy group may limit such modifications due to steric hindrance.

Contradictions and Limitations

  • Corrosion vs. Bioactivity : While butoxy groups enhance corrosion inhibition in ionic liquids , their role in pharmaceuticals is less clear. Excessive lipophilicity may reduce aqueous solubility, complicating drug delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-butoxyphenyl)-4-biphenylcarboxamide
Reactant of Route 2
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